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Compound of Interest

Compound Name: Thiol-C2-PEG2-OH

Cat. No.: B1682312 Get Quote

1. Introduction

Thiol-C2-PEG2-OH is a heterobifunctional linker molecule integral to the advancement of

targeted drug delivery systems. Its structure comprises three key functional domains:

A terminal thiol group (-SH): This group forms stable covalent bonds with maleimide groups

on proteins or antibodies (thiol-maleimide ligation) and exhibits a strong affinity for noble

metal surfaces, such as gold, making it ideal for the functionalization of nanoparticles.

A short diethylene glycol spacer (PEG2): The polyethylene glycol chain imparts

hydrophilicity, which helps to reduce non-specific protein adsorption, decrease

immunogenicity, and improve the overall biocompatibility and circulation time of the drug

delivery vehicle.

A terminal hydroxyl group (-OH): This group provides a versatile handle for further chemical

modification, allowing for the attachment of imaging agents, small molecule drugs, or other

functional moieties through esterification or etherification reactions.

These characteristics make Thiol-C2-PEG2-OH a valuable tool for conjugating targeting

ligands and therapeutic agents to various nanocarrier platforms, including liposomes, polymers,

and metallic nanoparticles, thereby enhancing the specificity and efficacy of therapeutic

interventions.

2. Core Application: Functionalization of Gold Nanoparticles for Targeted Doxorubicin Delivery
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A primary application of Thiol-C2-PEG2-OH is in the surface modification of gold nanoparticles

(AuNPs). The thiol group anchors the linker to the AuNP surface, creating a hydrophilic PEG

shield. The terminal hydroxyl group can then be activated or modified to conjugate a

chemotherapy drug, such as doxorubicin (DOX). To achieve active targeting, a targeting ligand,

such as a peptide that recognizes receptors overexpressed on cancer cells (e.g., RGD peptide

for integrin targeting), can be co-immobilized on the nanoparticle surface using a similar thiol-

PEG linker.

This strategy aims to create a multi-functional nanocarrier that can:

Evade the immune system due to the hydrophilic PEG shell.

Specifically accumulate at the tumor site through active targeting.

Deliver a potent cytotoxic agent directly to cancer cells, minimizing systemic toxicity.

Experimental Protocols
Protocol 1: Synthesis of Doxorubicin-Conjugated, RGD-Targeted Gold Nanoparticles

This protocol describes the steps for synthesizing AuNPs and subsequently functionalizing

them with Thiol-C2-PEG2-OH (for drug conjugation) and a Thiol-PEG-RGD linker (for

targeting).

Materials and Reagents:

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

Trisodium citrate dihydrate

Thiol-C2-PEG2-OH

Thiol-PEG-RGD

Doxorubicin hydrochloride (DOX)

N,N'-Dicyclohexylcarbodiimide (DCC)
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4-Dimethylaminopyridine (DMAP)

Anhydrous Dimethylformamide (DMF)

Phosphate-Buffered Saline (PBS), pH 7.4

Deionized (DI) water (18.2 MΩ·cm)

Methodology:

Synthesis of Gold Nanoparticles (20 nm):

1. Bring 100 mL of a 0.01% (w/v) HAuCl₄ solution to a rolling boil in a clean flask with

vigorous stirring.

2. Rapidly add 2.5 mL of a 1% (w/v) trisodium citrate solution to the boiling gold solution.

3. Observe the color change from pale yellow to deep red, indicating nanoparticle formation.

4. Continue boiling and stirring for 15 minutes.

5. Remove from heat and allow the solution to cool to room temperature.

6. Characterize the synthesized AuNPs using UV-Vis spectroscopy (for Surface Plasmon

Resonance peak, ~520 nm) and Dynamic Light Scattering (DLS) (for size and

polydispersity).

Surface Functionalization with PEG Linkers:

1. To 10 mL of the AuNP solution, add Thiol-C2-PEG2-OH and Thiol-PEG-RGD in a 9:1

molar ratio to achieve a final total thiol concentration of 10 µM.

2. Incubate the mixture for 24 hours at room temperature with gentle stirring to allow for

ligand exchange and self-assembly on the AuNP surface.

3. Purify the PEGylated AuNPs by centrifugation (e.g., 12,000 x g for 30 minutes) and

resuspend the pellet in DI water. Repeat this washing step three times to remove excess

unbound linkers.
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Conjugation of Doxorubicin (DOX):

1. Resuspend the purified PEGylated AuNPs in 5 mL of anhydrous DMF.

2. In a separate vial, dissolve DOX (5 mg), DCC (1.5 molar excess to DOX), and DMAP (0.2

molar excess to DOX) in 2 mL of anhydrous DMF.

3. Add the DOX solution dropwise to the AuNP suspension under constant stirring.

4. Allow the reaction to proceed for 48 hours at room temperature in the dark. The DCC will

activate the carboxylic acid group on DOX for esterification with the terminal hydroxyl

group of the Thiol-C2-PEG2-OH linker.

5. Purify the final DOX-conjugated, RGD-targeted AuNPs (AuNP-PEG-DOX-RGD) by

dialysis against DI water for 48 hours to remove unreacted drug and coupling agents.

Protocol 2: Characterization and Drug Release Study

1. Physicochemical Characterization:

Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI),
and surface charge (zeta potential) of the nanoparticles at each synthesis stage using DLS.
UV-Vis Spectroscopy: Monitor changes in the surface plasmon resonance peak to confirm
surface modifications.
Drug Loading Quantification: Lyse a known concentration of the final nanoparticle conjugate
using a suitable method (e.g., KCN solution) to release the gold-bound drug. Quantify the
amount of DOX using fluorescence spectroscopy (Excitation/Emission ~480/590 nm) against
a standard curve.

2. In Vitro Drug Release:

Suspend 1 mL of the AuNP-PEG-DOX-RGD conjugate in 9 mL of PBS buffer at two different
pH values: pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the
endosomal environment).
Place the suspensions in dialysis bags (MWCO 10 kDa) and incubate in a larger volume of
the corresponding buffer at 37°C with gentle shaking.
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the
external buffer and replace it with 1 mL of fresh buffer.
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Quantify the amount of DOX released into the withdrawn buffer using fluorescence
spectroscopy.
Calculate the cumulative drug release percentage over time.

Quantitative Data Summary
The following tables present representative data from the characterization and evaluation of the

synthesized nanoparticles.

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle Stage
Hydrodynamic
Diameter (nm)

Polydispersity
Index (PDI)

Zeta Potential (mV)

Bare AuNPs 20.4 ± 1.1 0.18 -35.2 ± 2.5

AuNP-PEG-RGD 28.7 ± 1.5 0.21 -15.8 ± 1.9

| AuNP-PEG-DOX-RGD | 32.5 ± 1.8 | 0.24 | -12.1 ± 2.1 |

Table 2: Doxorubicin Loading and Encapsulation Efficiency

Parameter Value

Drug Loading Content (DLC, w/w %) 8.5%

| Encapsulation Efficiency (EE, %) | 72.3% |

Table 3: Cumulative In Vitro Drug Release Profile
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Time (hours)
Cumulative Release at pH
7.4 (%)

Cumulative Release at pH
5.5 (%)

1 2.1 ± 0.3 8.5 ± 0.9

4 5.6 ± 0.5 22.4 ± 1.8

12 10.3 ± 0.8 45.1 ± 2.5

24 14.8 ± 1.1 68.9 ± 3.1

| 48 | 18.2 ± 1.5 | 85.7 ± 3.8 |

Visualizations: Workflows and Mechanisms
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Nanoparticle Synthesis & Functionalization

Characterization & Analysis In Vitro Testing
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Functionalized Gold Nanoparticle
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To cite this document: BenchChem. [Application Notes: Thiol-C2-PEG2-OH in Targeted Drug
Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682312#use-of-thiol-c2-peg2-oh-in-targeted-drug-
delivery-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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